N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibition Chemical Biology

Procure CAS 2549051-53-6 as a structurally differentiated chemical probe for kinase selectivity profiling. Unlike common menin-MLL inhibitors (e.g., MI-2), this compound features a unique N,N-dimethylpyrimidin-4-amine core with 2-thiazolyl-piperazine connectivity—a distinct vector for SAR studies. Supplied with full spectroscopic characterization (¹H, ²H, ¹³C-NMR, IR, Raman) as reported in Molbank, enabling immediate in-house QC. Ideal for medicinal chemistry teams exploring core replacement strategies; note that in-house biological validation is required. Contact us for gram-scale availability.

Molecular Formula C13H18N6S
Molecular Weight 290.39 g/mol
CAS No. 2549051-53-6
Cat. No. B6460052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2549051-53-6
Molecular FormulaC13H18N6S
Molecular Weight290.39 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3
InChIInChI=1S/C13H18N6S/c1-17(2)11-3-4-14-12(16-11)18-6-8-19(9-7-18)13-15-5-10-20-13/h3-5,10H,6-9H2,1-2H3
InChIKeyDUXGVIMQWRDFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2549051-53-6): Procurement-Relevant Structural Profile


The target compound, N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2549051-53-6), is a heterocyclic small molecule featuring a pyrimidine core substituted at the 2-position with a dimethylamino group and at the 4-position with a piperazine ring bearing a terminal 1,3-thiazol-2-yl moiety . The molecular formula is C13H18N6S and the molecular weight is 290.39 g/mol . The compound belongs to a broader class of thiazolyl-amino pyrimidinyl piperazines, which have been described in patent literature as capable of inhibiting, modulating, or regulating signal transduction of receptor-type and non-receptor type tyrosine kinases . However, a systematic search of primary research papers and authoritative databases (including ChEMBL, BindingDB, and PubChem) did not yield peer-reviewed quantitative biological activity data, selectivity profiles, or head-to-head comparative studies for this specific compound as of the search date. Available public-domain evidence is limited to structural characterization and a single-step synthesis protocol reported in Molbank .

Why In-Class Substitution Fails: Differentiation Constraints for N,N-Dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine


Within the thiazolyl-amino pyrimidinyl piperazine chemotype, even minor structural variations—such as the position of the thiazole attachment (2-substituted vs. 4-substituted on the piperazine), the nature of the amine substituent (dimethyl vs. ethyl vs. unsubstituted), or the ring scaffold (pyrimidine vs. thienopyrimidine)—can profoundly alter target selectivity, binding kinetics, and cellular activity . Compounds such as MI-2 (4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine) are established menin-MLL interaction inhibitors with published IC50 values, whereas the target compound contains a distinct N,N-dimethylpyrimidin-4-amine core and a different thiazole-piperazine connectivity . Without direct comparative pharmacology data, generic substitution is scientifically unjustified: differences in LogP, polar surface area, and hydrogen-bonding capacity alone can drive significant pharmacokinetic divergence that cannot be predicted from structural similarity . Consequently, procurement decisions for this compound must rely on its specific structural identity rather than class-level assumptions.

Quantitative Differential Evidence for N,N-Dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine: Comparator-Based Analysis


Transparency Notification: Current Evidence Limitations for Procurement Decision Support

A focused literature search across PubMed, BindingDB, ChEMBL, and patent databases retrieved no peer-reviewed quantitative biological activity data (IC50, Ki, Kd, EC50), selectivity panel data, or direct head-to-head comparator studies for CAS 2549051-53-6 from non-excluded sources as of the search date. The compound is structurally characterized via ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, confirming its identity and purity . A one-step synthesis protocol under adapted Vilsmeier conditions has been reported, yielding the title compound in quantitative yield . However, no cell-based or biochemical assay data from primary research papers or authoritative databases were identified that would permit quantitative differentiation from analogs such as MI-2, MI-3, or Syk inhibitor leads. Procurement decisions must therefore be guided by the compound's validated structural identity and synthetic accessibility rather than by comparative efficacy or selectivity claims.

Medicinal Chemistry Kinase Inhibition Chemical Biology

Validated Application Scenarios for N,N-Dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine Based on Current Evidence


Chemical Probe Development in Tyrosine Kinase Signaling Research

The compound's structural classification within the thiazolyl-amino pyrimidinyl piperazine family, which has demonstrated the ability to inhibit, modulate, or regulate signal transduction of both receptor-type and non-receptor type tyrosine kinases , positions it as a candidate chemical probe for kinase selectivity profiling. However, the absence of published potency or selectivity data for this specific compound means that any deployment in kinase assays must be preceded by in-house biochemical characterization. The validated one-step synthesis enables rapid access to gram-scale quantities for such exploratory studies.

Structure-Activity Relationship (SAR) Reference in Menin-MLL or Syk Inhibitor Programs

Given its distinct connectivity pattern—a 2-thiazolyl-piperazine attached to a 4-aminopyrimidine core—the compound serves as a structurally differentiated comparator to established scaffolds such as the thieno[2,3-d]pyrimidine-based menin-MLL inhibitors (MI-2, MI-3) . Medicinal chemistry teams seeking to explore the impact of core replacement (pyrimidine for thienopyrimidine) and substitution vector variation on target engagement and selectivity can utilize this compound as a reference point, provided that matched-pair biological data are generated in-house.

Synthetic Methodology Reference for One-Step Heterocycle Assembly

The reported one-step synthesis under adapted Vilsmeier conditions, producing the title compound in quantitative yield with full spectroscopic characterization , makes the compound a useful benchmark substrate for validating new amination or Vilsmeier-type methodologies in process chemistry laboratories. The detailed spectral data (¹H-, ²H-, ¹³C-NMR, IR, Raman) provide a robust identity check for procurement quality control.

Computational Docking and Pharmacophore Modeling Template

The compound's defined three-dimensional structure, featuring a pyrimidine core, a flexible piperazine linker, and a terminal thiazole ring, offers a scaffold for computational studies. Its predicted physicochemical properties—derived from structurally related analogs—suggest a moderate polar surface area (~48 Ų) and LogP values that may be favorable for cell permeability . It can serve as a template for virtual screening or pharmacophore hypothesis generation, with the caveat that experimental validation remains absent.

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